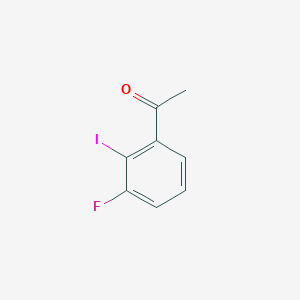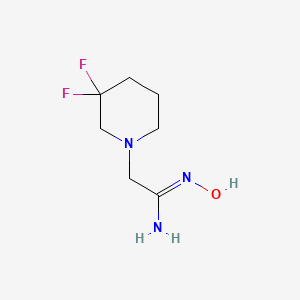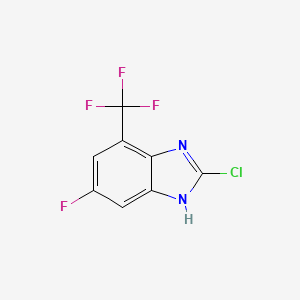
2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a chemical compound that belongs to the benzimidazole family This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzimidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the introduction of chlorine, fluorine, and trifluoromethyl groups onto the benzimidazole ring. One common method involves the reaction of 2-chloro-6-fluoroaniline with trifluoromethyl iodide in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine, fluorine, and trifluoromethyl groups can enhance its binding affinity and specificity for these targets, leading to its desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
- 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline
- Trifluoromethylpyridines
Uniqueness
2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to its specific combination of chlorine, fluorine, and trifluoromethyl groups attached to the benzimidazole ring. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to degradation, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H3ClF4N2 |
|---|---|
Poids moléculaire |
238.57 g/mol |
Nom IUPAC |
2-chloro-6-fluoro-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2/c9-7-14-5-2-3(10)1-4(6(5)15-7)8(11,12)13/h1-2H,(H,14,15) |
Clé InChI |
QVRIQAXSDUXZIE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)




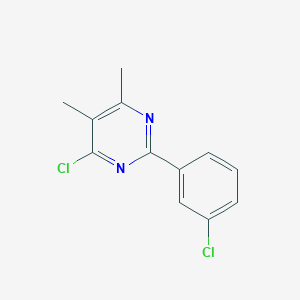
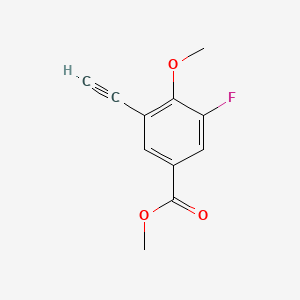
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
